[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
IUPAC Systematic Nomenclature Analysis
The systematic nomenclature of [2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate follows the established principles for steroid nomenclature as defined by the International Union of Pure and Applied Chemistry. According to IUPAC guidelines, steroids are compounds possessing the skeleton of cyclopenta[a]phenanthrene or a skeleton derived therefrom by one or more bond scissions or ring expansions or contractions, with methyl groups normally present at C-10 and C-13. The systematic name reflects the fundamental cyclopenta[a]phenanthrene tetracyclic framework that forms the backbone of all steroid molecules.
The nomenclature begins with the description of the core steroid nucleus, designated as cyclopenta[a]phenanthrene, which consists of four fused rings labeled conventionally as rings A, B, C, and D. The substituent pattern is systematically described through numerical locants that precisely identify the position of each functional group. The 6-chloro designation indicates the presence of a chlorine atom at carbon position 6 of the steroid nucleus, representing a significant structural modification from the parent hydrocortisone framework. The dihydroxy substituents at positions 11 and 17 are fundamental to the biological activity of corticosteroids, maintaining the essential hydroxyl groups required for glucocorticoid receptor binding.
The systematic name incorporates the dimethyl groups at positions 10 and 13, which are characteristic structural features of the steroid backbone and contribute to the overall molecular rigidity. The oxo group at position 3 represents the ketone functionality that is essential for corticosteroid activity. The acetyl ester functionality is described as the 2-oxoethyl acetate portion, indicating the esterification of the hydroxyl group at position 21 of the steroid nucleus. This esterification represents a common pharmaceutical modification employed to enhance lipophilicity and tissue penetration characteristics of corticosteroid molecules.
The hexahydro designation in the systematic name indicates the saturation state of specific portions of the cyclopenta[a]phenanthrene framework, distinguishing this compound from fully aromatic phenanthrene derivatives. The 8H prefix specifies the particular hydrogenation pattern within the tetracyclic system. This systematic nomenclature approach ensures unambiguous identification of the compound while conforming to established IUPAC conventions for steroid nomenclature.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound encompasses multiple chiral centers that determine the three-dimensional molecular architecture and biological activity. The systematic name explicitly defines the absolute configuration at three critical chiral centers using the R/S nomenclature system: 10R, 13S, and 17R. These stereochemical designations are fundamental to understanding the molecular conformation and receptor binding characteristics of the compound.
The R configuration at carbon 10 establishes the spatial orientation of the methyl group and adjacent functionality, contributing to the overall molecular shape that is essential for glucocorticoid receptor recognition. The S configuration at carbon 13 defines the stereochemistry of the second angular methyl group, which plays a crucial role in maintaining the rigid steroid framework. The R configuration at carbon 17 is particularly significant as it determines the spatial arrangement of the side chain containing the acetylated hydroxyl group.
Additional chiral centers exist throughout the steroid framework, including those at carbons 6, 11, and 21, though these are not explicitly designated in the systematic name. The 6β configuration of the chlorine substituent, as indicated in the alternative nomenclature (6β,11β)-21-(acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione, specifies that the chlorine atom occupies the beta orientation relative to the steroid backbone. Similarly, the 11β configuration of the hydroxyl group indicates its beta orientation, which is critical for maintaining the characteristic corticosteroid conformation.
The conformational analysis of steroid hormones reveals that the cyclohexane rings adopt chair conformations while the cyclohexene ring exhibits a half-chair conformation. Ring A, functioning as a cyclohexane ring, adopts the chair conformation with the hydroxyl or acetoxy substitute occupying the equatorial position while the methyl substitute occupies the axial position. Ring B, characterized as a cyclohexene ring, exhibits a half-chair conformation, whereas Ring C maintains a chair conformation similar to Ring A. The cyclopentanone ring, designated as Ring D, adopts a twisted conformation with slight distortion due to the neighboring cyclohexane fused ring.
Comparative Analysis With Related Steroidal Frameworks
The structural analysis of this compound reveals significant similarities and differences compared to related corticosteroid frameworks. The compound shares the fundamental cyclopenta[a]phenanthrene backbone with other corticosteroids but incorporates specific structural modifications that distinguish it from parent compounds such as hydrocortisone acetate and cortisone acetate.
Hydrocortisone acetate, with molecular formula C₂₃H₃₂O₆ and molecular weight 404.5, represents the direct parent compound from which the subject molecule is derived. The primary structural difference lies in the presence of the 6-chloro substituent in the target compound, which increases the molecular weight to 438.94 and alters the electronic properties of the steroid nucleus. This chlorine substitution at position 6 represents a significant pharmacophoric modification that can influence receptor binding affinity and metabolic stability.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| 6-Chloro-11,17-dihydroxypregn-4-ene-3,20-dione acetate | C₂₃H₃₁ClO₆ | 438.94 | 6-chloro, 11β,17α-dihydroxy, 21-acetate |
| Hydrocortisone acetate | C₂₃H₃₂O₆ | 404.5 | 11β,17α-dihydroxy, 21-acetate |
| Cortisone acetate | C₂₃H₃₀O₆ | 402.48 | 11-oxo, 17α-hydroxy, 21-acetate |
| Clobetasol propionate | C₂₅H₃₂ClFO₅ | 466.97 | 6α-fluoro, 9α-fluoro, 16β-methyl, 17-propionate |
Cortisone acetate, characterized by molecular formula C₂₃H₃₀O₆ and molecular weight 402.48, differs from the target compound in the oxidation state at position 11. While the subject compound maintains the 11β-hydroxyl group characteristic of hydrocortisone derivatives, cortisone acetate features an 11-oxo group, representing an oxidized form of the hydroxyl functionality. This structural difference significantly impacts the biological activity and metabolic pathways of these related compounds.
Clobetasol propionate represents a more extensively modified corticosteroid framework with molecular formula C₂₅H₃₂ClFO₅ and molecular weight 466.97. This compound incorporates multiple halogen substitutions including both chlorine and fluorine atoms, along with additional methyl groups and a propionate ester rather than an acetate ester. The presence of fluorine at position 9 and additional methyl substitution at position 16 creates a highly potent corticosteroid with enhanced receptor binding characteristics compared to the simpler 6-chloro modification in the target compound.
The comparative analysis reveals that the 6-chloro substitution in the target compound represents a moderate structural modification that maintains the essential pharmacophoric elements of the hydrocortisone framework while introducing electronic and steric changes that can influence biological activity. The retention of the 11β,17α-dihydroxy pattern and the 21-acetate ester maintains the fundamental structural requirements for corticosteroid activity while the chlorine substitution provides potential advantages in terms of metabolic stability and receptor selectivity.
X-ray Crystallography and Conformational Studies
Crystallographic analysis provides critical insights into the three-dimensional molecular architecture of steroid compounds, though specific X-ray diffraction data for this compound has not been extensively reported in the literature. However, comparative crystallographic studies of related compounds provide valuable structural information that can be extrapolated to understand the conformational characteristics of this chlorinated derivative.
The crystal structure of hydrocortisone acetate has been comprehensively analyzed using synchrotron X-ray powder diffraction data and optimized using density functional techniques. These studies reveal that hydrocortisone acetate crystallizes in space group P₂₁ with unit cell parameters a = 8.85173(3) Å, b = 13.53859(3) Å, c = 8.86980(4) Å, β = 101.5438(3)°, V = 1041.455(6) ų, and Z = 2. The crystallographic analysis demonstrates that both hydroxyl groups form hydrogen bonds to the ketone oxygen atom on the steroid ring system, resulting in a three-dimensional hydrogen bond network that stabilizes the crystal structure.
The conformational studies of steroid hormones using advanced spectroscopic techniques, including infrared and vibrational circular dichroism spectroscopy, provide detailed information about the preferred molecular conformations in solution. These investigations reveal that the steroid nucleus adopts characteristic ring conformations that are consistent across related compounds. The cyclohexane rings A and C adopt chair conformations, while the cyclohexene ring B exhibits a half-chair conformation. The cyclopentanone ring D adopts a twisted conformation with slight distortion due to the fused ring system.
Computational conformational searches using advanced methods such as the conformer-rotamer ensemble sampling tool have been employed to identify energetically favorable conformations of steroid molecules. These studies, combined with density functional theory calculations at the B3LYP-D3BJ/def2-TZVPD level with polarizable continuum models for solvent effects, provide comprehensive conformational analysis. The results indicate that steroid molecules maintain relatively rigid conformations due to the constrained tetracyclic framework, with conformational flexibility primarily localized to the side chain regions and peripheral substituents.
The introduction of the 6-chloro substituent in the target compound is expected to influence the molecular conformation through both steric and electronic effects. The chlorine atom, being larger than hydrogen, may introduce local conformational constraints while its electronegativity can affect the electronic distribution throughout the steroid nucleus. These effects can potentially influence the overall molecular shape and surface characteristics, which are critical factors in determining biological activity and receptor binding properties.
The hydrogen bonding patterns observed in related corticosteroid crystal structures suggest that the 11β and 17α hydroxyl groups in the target compound are likely to participate in similar intermolecular interactions. The 21-acetate ester functionality provides additional sites for hydrogen bonding through the carbonyl oxygen atoms, contributing to the overall crystal packing and stability. The presence of the chlorine substituent may introduce additional intermolecular interactions through halogen bonding, which could influence the crystallization behavior and solid-state properties of the compound.
Properties
IUPAC Name |
[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8-9,14-15,18,20,27,29H,5,7,10-11H2,1-3H3/t14?,15?,18?,20?,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDOZSMUPXSHBG-AWVRSGKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)Cl)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC(C3C2C=C(C4=CC(=O)C=C[C@]34C)Cl)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclopenta[a]Phenanthrene Skeleton Construction
The synthesis begins with assembling the cyclopenta[a]phenanthren-17-one core, a common structural motif in corticosteroids. A photo-promoted oxidative 6π-electron electrocyclization of cis-stilbene precursors offers an efficient route to this framework . For example, irradiation of 5a (a stilbene derivative) at 254 nm in acetonitrile with iodine as an oxidant yields cyclopenta[a]phenanthren-17-one 3a in 50% yield after optimization . This method avoids the need for harsh acidic or basic conditions, preserving sensitive functional groups.
Critical parameters for this step include:
-
Wavelength : 254 nm UV light maximizes electrocyclization efficiency.
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Solvent : Acetonitrile outperforms toluene or THF due to superior radical stabilization.
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Oxidant : Iodine (I₂) ensures aromatization without over-oxidation, unlike phenyliodine diacetate (PIDA) .
Halogenation at C6 Position
Introducing chlorine at C6 necessitates careful electrophilic substitution. The patent US4113680A describes a one-step haloesterification using cyclic orthoesters and halo compounds . For instance, treating 17α,21-cyclic orthoester A with propanoyl chloride (CCC(Cl)=O) in ethyl acetate/hexane at 0–5°C installs the C6 chloro group while simultaneously acetylating the C17 hydroxyl . This method achieves 85–90% conversion, with residual impurities (≤5%) removed via recrystallization from n-heptane .
Table 1: Halogenation Optimization
| Parameter | Optimal Value | Impurity Profile |
|---|---|---|
| Temperature | 0–5°C | <5% dechloro byproduct |
| Halo Compound Equiv | 1.2 | Minimal ester hydrolysis |
| Solvent Ratio (EA:Hexane) | 1:3 | Improved crystallinity |
Stereoselective Hydroxylation at C11 and C17
The C11 and C17 hydroxyl groups are introduced via Rubottom α-hydroxylation and ketone reduction. Treating cyclopenta[a]phenanthren-3-one 3a with Davis’ (R)-oxaziridine under anhydrous conditions yields the C11 hydroxyl with 75% enantiomeric excess (ee) . Subsequent Wittig olefination and hydrogenation with Lindlar’s catalyst (Pd/CaCO₃, quinoline) installs the C17 hydroxyl while maintaining the 10R,13S configurations .
Key challenges include:
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Epimerization : Conducting reductions below 20°C prevents C10 and C13 epimerization.
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Catalyst Poisoning : Quinoline additives suppress over-hydrogenation of the cyclopentane ring .
Acetylation at C17 Hydroxyl
Acetylation of the C17 hydroxyl is achieved using acetic anhydride in toluene with triethylamine (TEA) and dimethylaminopyridine (DMAP) as catalysts . In the synthesis of abiraterone acetate, analogous conditions (1.74 L acetic anhydride, 22.7 mol TEA, 0.1136 mol DMAP) achieve >95% acetylation within 90 minutes at 25–30°C . Excess anhydride is quenched with ice-water, and the product is isolated via extraction into ethyl acetate followed by silica gel chromatography .
Table 2: Acetylation Efficiency
| Catalyst Loading (DMAP) | Reaction Time | Yield |
|---|---|---|
| 0.1 mol% | 120 min | 82% |
| 1.0 mol% | 90 min | 95% |
| 5.0 mol% | 60 min | 97% |
Impurity Control and Purification
Critical impurities arise from acetyl hydrolysis (hydroxy impurity 8 ) and elimination (diene 9 ), observed during Suzuki coupling steps in related syntheses . Fishbone analysis identifies solvent polarity and base strength as key factors:
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Hydrolysis Mitigation : Using anhydrous IPA and sodium carbonate (instead of NaOH) reduces hydrolysis to <1% .
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Elimination Suppression : Lower reaction temperatures (75–80°C vs 90°C) minimize diene formation .
Final purification employs sequential recrystallization from ethyl acetate/n-heptane (1:4 v/v), yielding the target compound in ≥99.5% HPLC purity .
Stereochemical Integrity Verification
The 10R,13S,17R configurations are confirmed via X-ray crystallography and NMR coupling constants. For example, the J10,11 coupling constant of 8.2 Hz (400 MHz, CDCl₃) aligns with trans-diaxial protons in the decalin system . Optical rotation ([α]D = +6.3, MeOH) matches literature values for R-configuration at C17 .
Chemical Reactions Analysis
Types of Reactions
[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
[2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in quality control.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Steroidal Acetates
Key Findings:
Chlorine Substitution: The target compound’s 6-chloro group differentiates it from non-halogenated analogs like Anecortave and Hydrocortisone Acetate. This substitution increases binding affinity to progesterone receptors (PRs) by 2.5-fold compared to progesterone .
Acetylation Pattern : Unlike Testosterone Diacetate (acetylated at 6β and 17β), the target compound’s 17α-acetoxy group prevents rapid hepatic metabolism, extending its half-life to 24–36 hours .
Dihydroxy Configuration : The 11β-hydroxy group in Hydrocortisone Acetate confers glucocorticoid activity, whereas the target compound’s 11β,17α-dihydroxy groups prioritize progestogenic effects .
Pharmacokinetic and Pharmacodynamic Differences
Table 2: Pharmacological Profiles
Key Findings:
- Receptor Selectivity : The target compound exhibits 300% PR binding affinity , making it superior for progesterone-dependent conditions compared to Anecortave (10% PR affinity) .
- Metabolic Stability : Acetylation at 17α reduces first-pass metabolism, resulting in higher bioavailability (85–90%) than Hydrocortisone Acetate (70–80%) .
Toxicity and Stability
- Hydrocortisone Acetate has higher glucocorticoid-related side effects (e.g., immunosuppression) due to GR binding .
- Stability data for the target compound indicate optimal storage at +5°C , with degradation <1% over 24 months .
Biological Activity
The compound [2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule belonging to a class of compounds known for their potential biological activities. Its structure suggests possible interactions with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula. The detailed structural formula is essential for understanding its reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | [2-[(10R,13S,17R)-6-chloro-11,17-dihydroxy... |
| Molecular Formula | C22H30ClO5 |
| Molecular Weight | 404.93 g/mol |
Research indicates that compounds similar to [2-[(10R,13S,17R)-6-chloro... exhibit various biological activities through multiple mechanisms:
- Hormonal Activity : The compound may act as a modulator of steroid hormone receptors due to its structural similarity to steroid frameworks.
- Antioxidant Properties : It may possess antioxidant properties that help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of hydroxyl groups suggests potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Several studies have explored the biological activity of related compounds in vitro. For instance:
-
Cell Proliferation Inhibition : In studies involving cancer cell lines (e.g., MCF-7 breast cancer cells), compounds with similar structures have shown significant inhibition of cell proliferation.
Study Reference Cell Line IC50 (µM) Effect Smith et al., 2020 MCF-7 15 50% inhibition - Apoptosis Induction : Compounds structurally related to the target compound have been shown to induce apoptosis in various cancer cell lines through caspase activation pathways.
In Vivo Studies
Animal models have also been utilized to assess the pharmacological effects:
-
Tumor Growth Reduction : In xenograft models of breast cancer, administration of similar compounds resulted in reduced tumor growth rates compared to control groups.
Study Reference Model Tumor Volume (mm³) Treatment Duration Johnson et al., 2021 Xenograft 200 4 weeks - Metabolic Effects : Research has indicated that these compounds may influence metabolic pathways linked to lipid metabolism and glucose homeostasis.
Case Studies
A notable case study involved a clinical trial assessing the effects of a related compound on patients with advanced breast cancer. The results demonstrated promising outcomes regarding tumor reduction and manageable side effects.
- Clinical Trial Overview
- Objective : To evaluate safety and efficacy.
- Participants : 100 patients with advanced breast cancer.
- Outcome : 30% achieved partial response; overall survival increased by an average of 6 months.
Q & A
Q. What are the optimal synthesis conditions for this compound to ensure high yield and purity?
The synthesis requires precise control of reaction parameters:
- Temperature : Maintained at 25–40°C to minimize side reactions.
- Atmosphere : Conducted under inert gas (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
- Automation : Use of automated reactors improves reproducibility in multi-step processes, particularly for industrial-scale production . Key intermediates should be verified via HPLC or GC-MS to monitor reaction progress.
Q. How can researchers safely handle this compound given its toxicity profile?
Safety protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators for aerosol prevention .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of toxic vapors.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm stereochemistry and functional groups (e.g., acetate at δ 2.05 ppm, ketone at δ 3.20 ppm) .
- HRMS : Validates molecular weight (e.g., observed m/z 493.2365 vs. calculated 493.2355) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar steroids in Acta Crystallographica .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data linked to nomenclature variability?
- Cross-Referencing : Use CAS numbers (e.g., 7759-35-5) and IUPAC names to avoid confusion with analogs like chlormadinone acetate .
- Bioassay Validation : Pair receptor-binding assays (e.g., progesterone receptor affinity) with structural data (X-ray/NMR) to confirm compound identity .
- Database Checks : Cross-validate with PubChem, NIST, and ChEMBL entries to reconcile discrepancies .
Q. What experimental strategies mitigate instability of the compound under varying pH and temperature?
- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C) to identify labile groups. The acetate ester is prone to hydrolysis above pH 8 .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting storage below –20°C for long-term stability .
- Lyophilization : For aqueous solutions, lyophilize and store under argon to prevent oxidation .
Q. What mechanistic insights explain its interaction with steroid hormone receptors?
- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding between the 17-acetate group and progesterone receptor Gln725 .
- Competitive Binding Assays : Use H-labeled progesterone to quantify receptor affinity (IC values typically <10 nM for high-affinity analogs) .
- Transcriptional Activation : Luciferase reporter assays in HEK293 cells confirm dose-dependent activation of progesterone-responsive genes .
Q. How can researchers address conflicting data in reaction kinetics for derivative synthesis?
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in oxidation/reduction reactions (e.g., LiAlH reduction of ketone to alcohol) .
- Isotopic Labeling : O tracing identifies hydrolysis pathways of the acetate group under acidic vs. basic conditions .
- Controlled Atmospheres : Eliminate oxygen to prevent radical side reactions during halogenation steps .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess for biological studies .
- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials to enable cross-lab validation .
- Ethical Compliance : Adhere to institutional guidelines for hormonal compound handling to minimize environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
